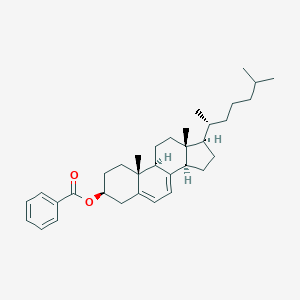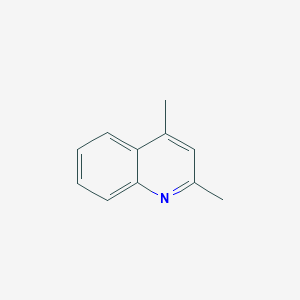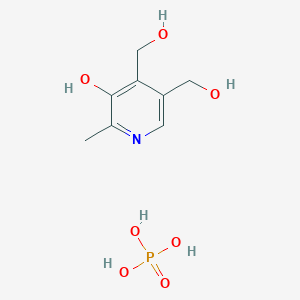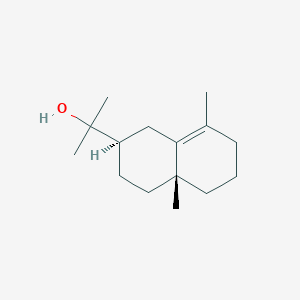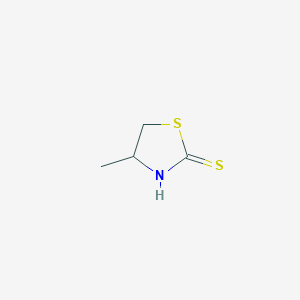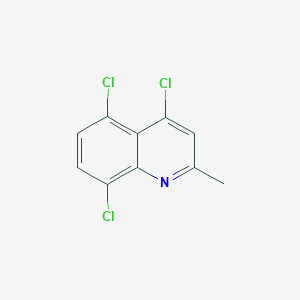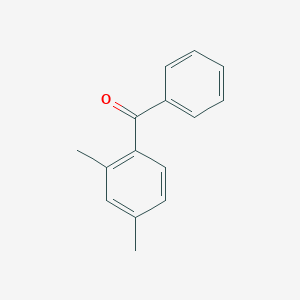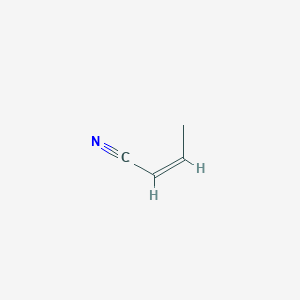
(Z)-2-Butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Butenenitrile, also known as crotononitrile, is a colorless liquid with a pungent odor. It is an organic compound that contains a nitrile group and an alkene group. (Z)-2-Butenenitrile is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of (Z)-2-Butenenitrile is not well understood. However, it is known to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes (Z)-2-Butenenitrile a useful intermediate in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (Z)-2-Butenenitrile. However, studies have shown that it can cause skin and eye irritation, respiratory tract irritation, and central nervous system depression in humans. In animal studies, (Z)-2-Butenenitrile has been shown to cause liver and kidney damage, as well as reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-2-Butenenitrile is its reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Proper safety precautions, such as the use of protective equipment and proper ventilation, are necessary when working with (Z)-2-Butenenitrile.
Orientations Futures
There are several future directions for the research and application of (Z)-2-Butenenitrile. One area of interest is the development of safer and more efficient synthesis methods. Another area of interest is the exploration of its potential applications in the fields of medicine, agriculture, and materials science. Additionally, further studies are needed to better understand its mechanism of action and potential health effects.
Méthodes De Synthèse
The synthesis of (Z)-2-Butenenitrile can be achieved by several methods. One of the most common methods is the reaction of acrylonitrile with hydrogen cyanide in the presence of a catalyst. Another method involves the reaction of allyl bromide with sodium cyanide in the presence of a solvent. The yield and purity of (Z)-2-Butenenitrile can vary depending on the reaction conditions and the choice of the starting materials.
Applications De Recherche Scientifique
(Z)-2-Butenenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a key intermediate in the synthesis of antihypertensive drugs, such as clonidine and rilmenidine. (Z)-2-Butenenitrile is also used in the synthesis of herbicides, insecticides, and fungicides in the agrochemical industry. In the polymer industry, it is used as a monomer in the production of acrylic fibers and resins.
Propriétés
Numéro CAS |
1190-76-7 |
|---|---|
Nom du produit |
(Z)-2-Butenenitrile |
Formule moléculaire |
C4H5N |
Poids moléculaire |
67.09 g/mol |
Nom IUPAC |
(Z)-but-2-enenitrile |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2- |
Clé InChI |
NKKMVIVFRUYPLQ-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\C#N |
SMILES |
CC=CC#N |
SMILES canonique |
CC=CC#N |
Autres numéros CAS |
4786-20-3 |
Pictogrammes |
Flammable; Irritant |
Synonymes |
2-butenenitrile crotononitrile crotononitrile, (E)-isomer crotononitrile, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



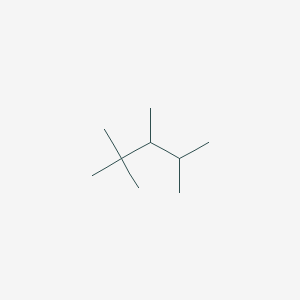
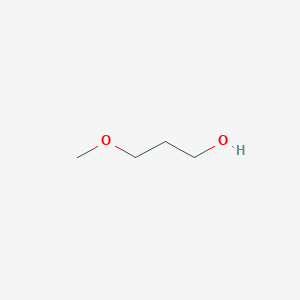
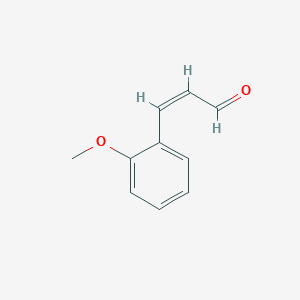
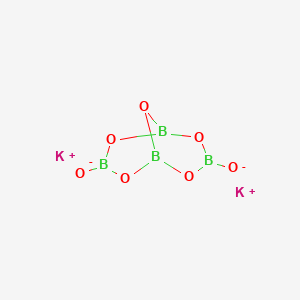
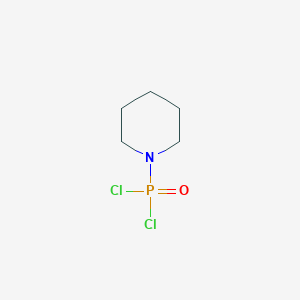

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
